1-[(2,5-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and have been studied for various applications in medicinal chemistry. This compound, in particular, features two distinct benzyl groups substituted at the nitrogen atoms of the piperazine ring, with one benzyl group containing methoxy substituents and the other containing a nitro group.
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
371.4g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-18-7-8-20(27-2)17(13-18)15-22-11-9-21(10-12-22)14-16-5-3-4-6-19(16)23(24)25/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
QLVFCBTWSCJGGX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzyl chloride and 2-nitrobenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures (e.g., 60-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy groups can be demethylated using reagents like boron tribromide to yield the corresponding phenol derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Boron tribromide, dichloromethane.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Phenol Derivatives: Demethylation of methoxy groups yields phenol derivatives.
Substituted Piperazines: Nucleophilic substitution yields various substituted piperazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacological agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxy-benzyl)-4-benzyl-piperazine: Lacks the nitro group, which may result in different pharmacological properties.
1-(2-Nitro-benzyl)-4-benzyl-piperazine: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
1-Benzyl-4-(2-nitro-benzyl)-piperazine: Lacks the methoxy groups, similar to the previous compound.
Uniqueness
1-[(2,5-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxy and nitro substituents on the benzyl groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
